molecular formula C14H20BrN3O3 B2807815 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034295-20-8

4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2807815
CAS No.: 2034295-20-8
M. Wt: 358.236
InChI Key: JHIABWOSBVZXNL-UHFFFAOYSA-N
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Description

4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a dimethylcarboxamide group and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan-2-carboxylic acid to yield 5-bromofuran-2-carboxylic acid.

    Amidation Reaction: The bromofuran intermediate is then reacted with an appropriate amine, such as N,N-dimethylpiperidine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry

In chemistry, 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a promising candidate for the development of therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties may contribute to the development of new polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-chlorofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((5-fluorofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((5-iodofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Uniqueness

Compared to its analogs, 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Biological Activity

4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core with a bromofuran moiety, which is significant for its biological interactions. The chemical formula is C14H18BrN3O3C_{14}H_{18}BrN_3O_3, and its structure can be depicted as follows:

Structure 4 5 bromofuran 2 carboxamido methyl N N dimethylpiperidine 1 carboxamide\text{Structure }\text{4 5 bromofuran 2 carboxamido methyl N N dimethylpiperidine 1 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has shown potential in inhibiting specific pathways associated with cancer cell proliferation and inflammation.

1. Inhibition of Cancer Cell Proliferation

Research indicates that compounds with similar structural motifs have exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing piperidine structures have been reported to inhibit BRAF V600E mutations, a common target in melanoma treatment .

2. Modulation of Inflammatory Pathways

The bromofuran component may enhance the compound's ability to modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.

Case Studies

  • Anticancer Activity
    • A study investigated the efficacy of similar piperidine derivatives against B-cell lymphoma and found that modifications to the piperidine structure significantly influenced their inhibitory potency on cell proliferation, with IC50 values ranging from 0.33 µM to 1.10 µM .
    • The compound's structural analogs were tested against various cancer cell lines, demonstrating promising results in inhibiting growth and inducing apoptosis.
  • HIV Inhibition
    • Another relevant study focused on piperidine derivatives as CCR5 antagonists, highlighting their potential in HIV treatment. Compounds in this class showed strong inhibition of HIV replication with EC50 values as low as 1.1 nM .

Research Findings

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Compound NameTargetIC50 (nM)Notes
Compound ABRAF V600E40 - 72Antiproliferative against melanoma cell lines
Compound BCCR51.1Effective against HIV clinical isolates
Compound CEGFR89Inhibitory activity against cancer cell lines

Properties

IUPAC Name

4-[[(5-bromofuran-2-carbonyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3/c1-17(2)14(20)18-7-5-10(6-8-18)9-16-13(19)11-3-4-12(15)21-11/h3-4,10H,5-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIABWOSBVZXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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